6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a triazine core, and phenoxyphenyl groups
Preparation Methods
The synthesis of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple stepsCommon reagents used in these reactions include hydrochloric acid, sodium carbonate, and anhydrous sodium sulfate . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it acts as an antagonist to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels . By blocking these receptors, the compound can modulate physiological responses such as vasoconstriction and neurotransmitter release.
Comparison with Similar Compounds
Similar compounds to 6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine include:
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that lowers blood pressure without affecting heart rate.
What sets this compound apart is its unique combination of structural features, which may offer distinct pharmacokinetic and pharmacodynamic profiles compared to these similar compounds.
Properties
Molecular Formula |
C27H29N7O2 |
---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2-N-(4-phenoxyphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7O2/c1-35-24-10-6-5-9-23(24)34-17-15-33(16-18-34)19-25-30-26(28)32-27(31-25)29-20-11-13-22(14-12-20)36-21-7-3-2-4-8-21/h2-14H,15-19H2,1H3,(H3,28,29,30,31,32) |
InChI Key |
WGVJNLYPGAMCAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)OC5=CC=CC=C5)N |
Origin of Product |
United States |
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